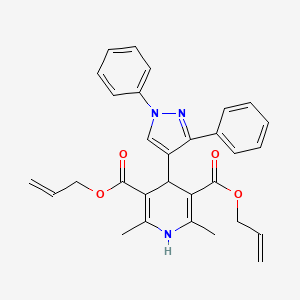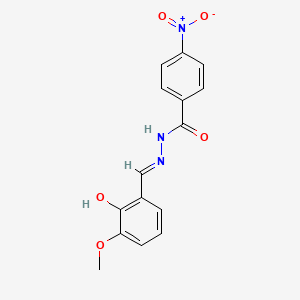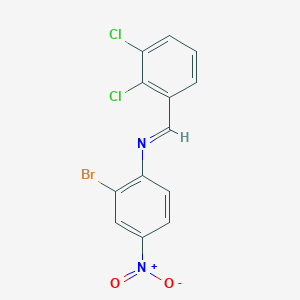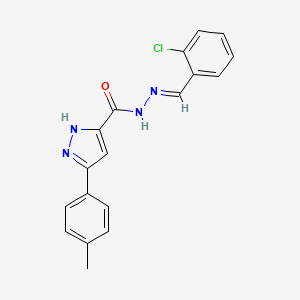
diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl-4-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat ist eine komplexe organische Verbindung, die in der wissenschaftlichen Gemeinschaft aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen Aufmerksamkeit erregt hat. Diese Verbindung weist einen Pyrazolring auf, der für seine vielfältigen biologischen Aktivitäten bekannt ist, und einen Pyridinring, der ein häufiges Gerüst in der medizinischen Chemie ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diallyl-4-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Kondensation von 1,3-Diphenyl-1H-pyrazol-4-carbaldehyd mit Diallylmalonat unter basischen Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine Base wie Natriumethoxid oder Kaliumcarbonat die Kondensationsreaktion erleichtert .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, gelten die allgemeinen Prinzipien der großtechnischen organischen Synthese. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, die Verwendung kostengünstiger Reagenzien und der Einsatz von Reinigungstechniken wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diallyl-4-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Doppelbindungen oder andere reduzierbare Gruppen zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können an den Allylgruppen auftreten, wobei Nucleophile wie Halogenide oder Amine die Allylgruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Natriumiodid in Aceton für Halogensubstitution.
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Carbonsäuren oder Ketone.
Reduktion: Reduzierte Formen der Verbindung mit hydrierten Doppelbindungen.
Substitution: Verbindungen mit substituierten Allylgruppen.
Wissenschaftliche Forschungsanwendungen
Diallyl-4-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Medizin: Erforscht auf sein Potenzial als Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale.
Wirkmechanismus
Der Wirkmechanismus von Diallyl-4-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat ist nicht vollständig geklärt, aber es wird vermutet, dass er mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert. Der Pyrazolring ist dafür bekannt, mit Enzymen und Rezeptoren zu interagieren, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Die Verbindung kann auch zelluläre Prozesse wie die DNA-Replikation oder die Proteinsynthese stören, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Diphenyl-1H-pyrazol-4-yl)methanol: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen funktionellen Gruppen.
(E)-Substituiertes-N-(1,3-Diphenyl-1H-pyrazol-4-yl)methylen)benzenamin: Eine weitere Verbindung mit einem Pyrazolring und unterschiedlichen Substituenten.
Einzigartigkeit
Diallyl-4-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat ist einzigartig aufgrund seiner Kombination aus einem Pyrazolring und einem Pyridinring sowie der Anwesenheit von Allylgruppen. Diese einzigartige Struktur trägt zu seiner vielfältigen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei.
Eigenschaften
Molekularformel |
C30H29N3O4 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H29N3O4/c1-5-17-36-29(34)25-20(3)31-21(4)26(30(35)37-18-6-2)27(25)24-19-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h5-16,19,27,31H,1-2,17-18H2,3-4H3 |
InChI-Schlüssel |
FSZUMCNOWQLKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)

![[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate](/img/structure/B11989380.png)
![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11989385.png)

![4-Bromo-2-[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11989395.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11989418.png)

![N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11989427.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989435.png)

